

Spectroscopic and Analytical Profile of 2-Fluoro-4-iodobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-4-iodobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, **2-Fluoro-4-iodobenzonitrile**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed analytical information to support synthesis, characterization, and quality control efforts.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Fluoro-4-iodobenzonitrile**, providing a quantitative reference for its structural identification and purity assessment.

Table 1: ¹H NMR Spectroscopic Data

While a detailed public spectrum with peak assignments is not readily available, a certificate of analysis for commercially available **2-Fluoro-4-iodobenzonitrile** confirms that its ¹H-NMR spectrum is consistent with the expected chemical structure.^[1] The anticipated proton NMR spectrum would exhibit signals in the aromatic region, with chemical shifts and coupling patterns influenced by the fluorine, iodine, and nitrile substituents.

Parameter	Value
Field Strength	Data not available
Solvent	Data not available
Chemical Shifts (δ)	Aromatic protons expected in the range of 7.0-8.0 ppm.
Multiplicity	Expected to be complex due to F-H and H-H coupling.
Coupling Constants (J)	Data not available
Integration	Expected to correspond to the 3 aromatic protons.

Table 2: ^{13}C NMR Spectroscopic Data

Detailed ^{13}C NMR data for **2-Fluoro-4-iodobenzonitrile** is not publicly available at this time. The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the fluorine and nitrile groups, and the presence of the iodine atom.

Parameter	Value
Field Strength	Data not available
Solvent	Data not available
Chemical Shifts (δ)	Aromatic carbons expected in the range of 90-170 ppm.

Table 3: Infrared (IR) Spectroscopic Data

The infrared spectrum of **2-Fluoro-4-iodobenzonitrile** would display characteristic absorption bands corresponding to its functional groups.

Functional Group	Anticipated Absorption Range (cm ⁻¹)
C≡N (Nitrile stretch)	2240 - 2220
C-F (Fluorine stretch)	1250 - 1020
C-I (Iodine stretch)	600 - 500
Aromatic C=C stretch	1600 - 1450
Aromatic C-H stretch	3100 - 3000

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of **2-Fluoro-4-iodobenzonitrile** would provide information about its molecular weight and fragmentation pattern.

Parameter	Value
Molecular Formula	C ₇ H ₃ FIN
Molecular Weight	247.01 g/mol
Exact Mass	246.92942 Da
Key Fragmentation Peaks (m/z)	Data not publicly available, but would likely involve loss of I, CN, and F.

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of aromatic compounds is as follows:

- **Sample Preparation:** Dissolve approximately 5-20 mg of **2-Fluoro-4-iodobenzonitrile** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrument Setup:** The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
- **Data Acquisition:** For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- **Data Processing:** The raw data is Fourier transformed, phase-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like **2-Fluoro-4-iodobenzonitrile**, the following FT-IR methods are common:

- **KBr Pellet Method:** Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

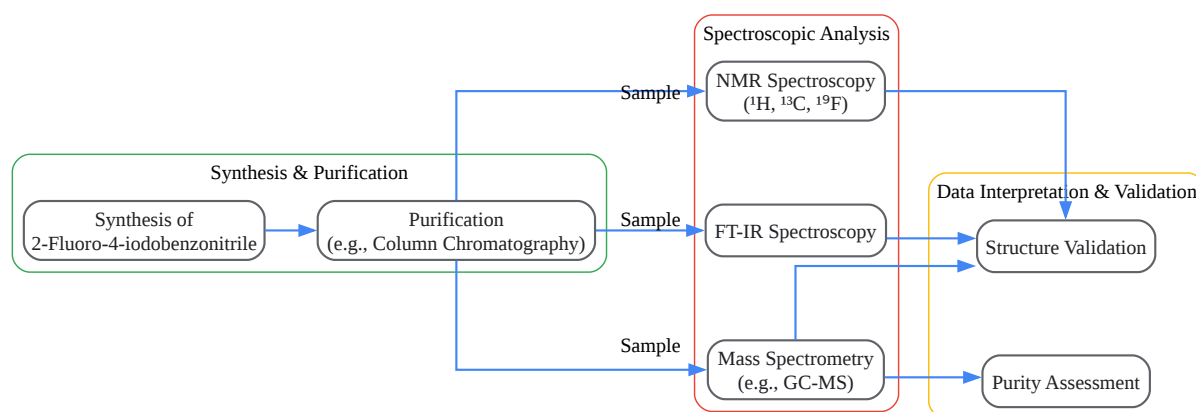
Analysis by GC-MS would provide information on the purity of the compound and its mass spectrum.

- **Sample Preparation:** Prepare a dilute solution of **2-Fluoro-4-iodobenzonitrile** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- **GC Separation:** Inject a small volume of the solution into the GC. The instrument is equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation of any impurities.

- **Mass Spectrometry:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and the resulting fragments are separated by their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like **2-Fluoro-4-iodobenzonitrile**.



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Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

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References

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